molecular formula C13H13NO2 B14180728 3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline CAS No. 918662-33-6

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline

Katalognummer: B14180728
CAS-Nummer: 918662-33-6
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: ZTXRDBXSZJACFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline is a chemical compound with a unique structure that includes a cyclopropyl group, a methoxy group, and an isoquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Cyclopropyl-6-methoxyisoquinoline
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline is unique due to its specific structural features, including the presence of both a cyclopropyl group and a methoxy group on the isoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

918662-33-6

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

3-cyclopropyl-6-methoxy-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C13H13NO2/c1-16-12-5-4-10-8-14(15)13(9-2-3-9)7-11(10)6-12/h4-9H,2-3H2,1H3

InChI-Schlüssel

ZTXRDBXSZJACFP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC(=[N+](C=C2C=C1)[O-])C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.